

Isorhynchophylline chemical structure and properties

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Compound of Interest		
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Isorhynchophylline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhynchophylline, a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria genus, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and multifaceted biological effects of **isorhynchophylline**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanisms of action, relevant signaling pathways, and established experimental protocols. The information is presented with a focus on quantitative data, structured for clarity and comparative analysis, and includes visual representations of complex biological processes to facilitate understanding.

Chemical Structure and Physicochemical Properties

Isorhynchophylline is a stereoisomer of rhynchophylline, distinguished by the configuration at the C-7 position. Its chemical structure is characterized by a spirooxindole core linked to a quinolizidine moiety.



Chemical Identifiers:

• IUPAC Name: methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate[1]

• CAS Number: 6859-01-4[1]

Molecular Formula: C22H28N2O4[1]

Canonical SMILES: CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O[2]

The key physicochemical properties of **isorhynchophylline** are summarized in the table below, providing essential data for experimental design and formulation development.

Property	Value	Reference
Molecular Weight	384.47 g/mol	[1]
Melting Point	114 °C	[3]
Boiling Point	560.8 ± 50.0 °C (Predicted)	[3]
рКа	13.61 ± 0.60 (Predicted)	[3]
LogP (Octanol-Water Partition Coefficient)	2.68770	[4]
Solubility		
DMSO	≥ 12.95 mg/mL	[1]
Ethanol	~1 mg/mL	
Dimethylformamide (DMF)	~10 mg/mL	
Water	< 0.1 mg/mL (insoluble)	[3]
Appearance	White powder	[3]

Pharmacological Properties







Isorhynchophylline exhibits a diverse range of pharmacological effects, with significant potential in the therapeutic areas of neurodegenerative diseases, cancer, and cardiovascular disorders. The following table summarizes key quantitative data on its biological activities.



Pharmacological Effect	Experimental Model	Key Findings (IC50/EC50/Other Metrics)	Reference
Neuroprotective	NMDA receptor- expressing Xenopus oocytes	IC50: 48.3 μM for inhibition of NMDA-induced current	[3]
Aβ (25-35)-induced toxicity in PC12 cells	Concentration- dependent inhibition of cell viability loss	[4]	
Ischemia model in rat hippocampal slices	Attenuation of population spike amplitude decrease at 30 and 100 μM	[4]	_
Anticancer	HepG2 (Hepatocellular carcinoma)	IC50: 130-292 μM (range across various cancer cell lines)	[4]
A549 (Lung carcinoma)	IC50: 130-292 μM	[4]	
BxPC-3 (Pancreatic carcinoma)	IC50: 130-292 μM	[4]	-
Caki-1 (Renal carcinoma)	IC50: 130-292 μM	[4]	-
HL60 (Promyelocytic leukemia)	IC ₅₀ > 40 μM		-
SW480 (Colon adenocarcinoma)	IC ₅₀ > 40 μM		-
Cardiovascular	KCI-induced contraction in rat aorta	IC50: 20-30 μM	
Phenylephrine- induced contraction in rat aorta	IC50: ~100 μM		







LPS-stimulated NO
Anti-inflammatory release in rat cortical microglia

LPS-stimulated NO
Inhibition observed at
3-15 μg/mL

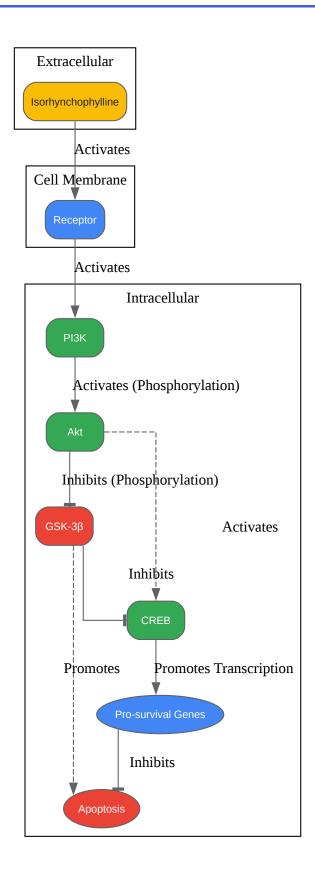
Signaling Pathways Modulated by Isorhynchophylline

Isorhynchophylline exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. **Isorhynchophylline** has been shown to activate this pathway, contributing to its neuroprotective effects. In models of β -amyloid-induced neurotoxicity, **isorhynchophylline** promotes the phosphorylation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3 β (GSK-3 β). This leads to the activation of the transcription factor CREB, promoting the expression of pro-survival genes.





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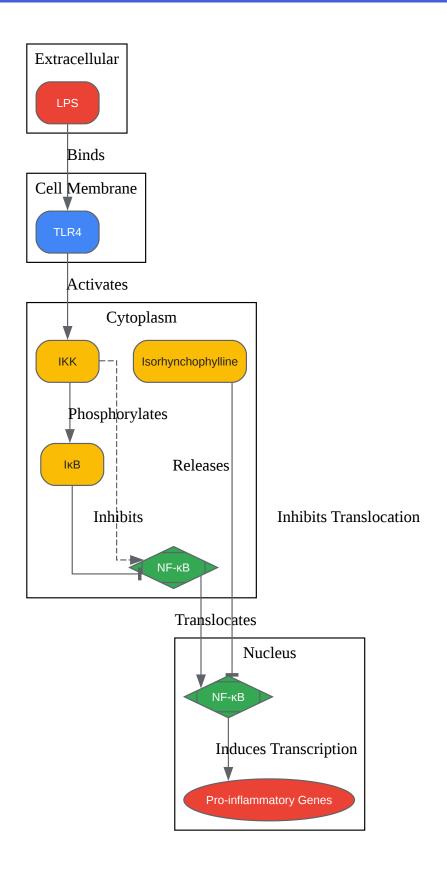
Isorhynchophylline's activation of the pro-survival PI3K/Akt pathway.



NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. **Isorhynchophylline** has been demonstrated to inhibit this pathway by preventing the nuclear translocation of NF-κB, thereby exerting its anti-inflammatory effects.





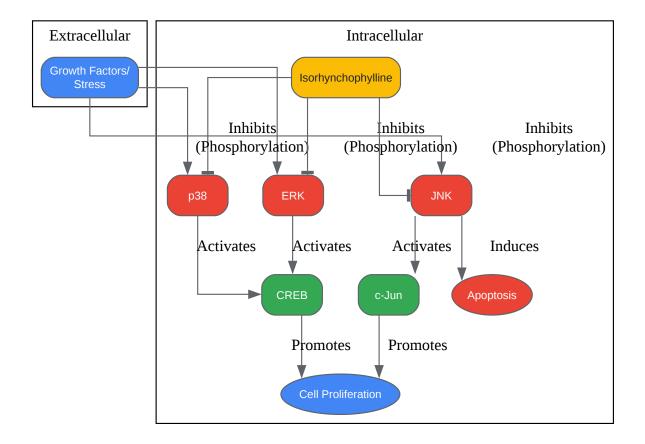
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Inhibition of the NF-κB inflammatory pathway by **isorhynchophylline**.



MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the p38, ERK, and JNK pathways, is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. **Isorhynchophylline** has been shown to modulate MAPK signaling, which contributes to its anticancer effects. Specifically, it can suppress the phosphorylation of p38, ERK, and JNK, leading to the inhibition of downstream transcription factors like c-Jun and CREB, and ultimately suppressing cell proliferation and inducing apoptosis.



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Isorhynchophylline's modulation of the MAPK signaling pathways.

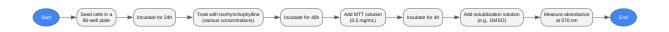
Experimental Protocols



This section provides an overview of the methodologies for key experiments frequently cited in **isorhynchophylline** research. These protocols are intended as a guide and may require optimization based on specific cell lines, reagents, and equipment.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.



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Workflow for the MTT cell viability assay.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treatment: Treat cells with various concentrations of isorhynchophylline and a vehicle control.
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and probing with antibodies.





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Workflow for Western blot analysis.

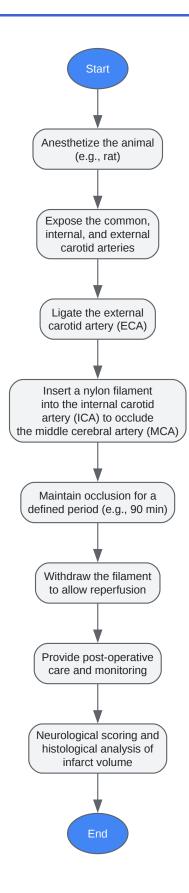
Protocol:

- Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- Gel Electrophoresis: Separate 20-40 μg of protein on an SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used in vivo model to study the pathophysiology of ischemic stroke and to evaluate the efficacy of neuroprotective agents.





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Workflow for the MCAO surgical procedure.



Protocol:

- Anesthesia: Anesthetize the animal (typically a rat or mouse) with an appropriate anesthetic.
- Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Occlusion: Ligate the distal ECA and insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
- Reperfusion: After a defined period of occlusion (e.g., 60-120 minutes), withdraw the filament to allow reperfusion.
- Post-operative Care: Suture the incision and provide appropriate post-operative care, including monitoring of body temperature.
- Assessment: Evaluate neurological deficits at various time points and determine the infarct volume using TTC staining after sacrificing the animal.

Conclusion

Isorhynchophylline is a pharmacologically active alkaloid with significant therapeutic potential, particularly in the fields of neuroprotection, oncology, and cardiovascular medicine. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt, NF-kB, and MAPK, provides a strong rationale for its further investigation and development. This technical guide has summarized the current knowledge on the chemical and pharmacological properties of **isorhynchophylline**, offering a valuable resource for the scientific community to advance research and unlock the full therapeutic potential of this promising natural compound. The provided experimental protocols and pathway diagrams are intended to serve as a practical foundation for future studies in this exciting area of drug discovery.

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